molecular formula C16H18BrN3O2 B6473415 1-{[(5-bromopyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 2640976-48-1

1-{[(5-bromopyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B6473415
CAS No.: 2640976-48-1
M. Wt: 364.24 g/mol
InChI Key: VLTFGCLCIQZXHT-UHFFFAOYSA-N
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Description

This compound features a 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (tetralin) core substituted at the 1-position with an aminomethyl group linked to a 5-bromopyrimidin-2-yl moiety. Such structural attributes suggest applications in medicinal chemistry, particularly targeting enzymes or receptors where pyrimidine derivatives are active .

Properties

IUPAC Name

1-[[(5-bromopyrimidin-2-yl)amino]methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2/c1-22-13-4-5-14-11(7-13)3-2-6-16(14,21)10-20-15-18-8-12(17)9-19-15/h4-5,7-9,21H,2-3,6,10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTFGCLCIQZXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC3=NC=C(C=N3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[(5-bromopyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol , often referred to as a tetrahydronaphthalenol derivative, has garnered attention for its potential biological activities. This article aims to consolidate findings related to its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research sources.

Chemical Structure

The compound features a complex structure that includes:

  • A bromopyrimidine moiety, which is known for its role in various biological activities.
  • A methoxy group that may influence solubility and bioactivity.
  • A tetrahydronaphthalene core , contributing to its pharmacological profile.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives featuring brominated pyrimidines have shown cytotoxic effects against various cancer cell lines. The mechanism typically involves interference with microtubule dynamics, leading to cell cycle arrest and apoptosis:

  • Case Study : Research on related compounds revealed that brominated derivatives can inhibit tubulin polymerization at micromolar concentrations. This suggests a potential mechanism for inducing apoptotic cell death in cancer cells by disrupting the mitotic spindle apparatus .

The biological activity of the compound can be attributed to several mechanisms:

  • Tubulin Inhibition : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation and function .
  • Cell Cycle Arrest : Studies indicate that such compounds can induce G2/M phase arrest in cancer cells, leading to increased apoptosis .
  • Autophagy Induction : There is evidence suggesting that these compounds may also trigger autophagy, a process that can contribute to cell death under certain conditions .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Anticancer Properties : Effective against various tumor cell lines.
  • Potential Use in Combination Therapy : May enhance the efficacy of existing treatments when used alongside other agents that target different pathways.

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
Antitumor ActivityTubulin inhibition leading to apoptosis
Cell Cycle ArrestG2/M phase arrest
Autophagy InductionTriggering cellular self-digestion processes

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Functional Comparisons

Compound Core Structure Position 1 Substituent Position 6 Substituent Key Functional Groups
Target Compound Tetrahydronaphthalenol Aminomethyl-5-bromopyrimidin-2-yl Methoxy -OH, -OCH3, Br, pyrimidine
Compound 4 () Dihydronaphthalenone Phenyl None Ketone, phenyl
Compounds 43/47 () Tetrahydronaphthalenol Piperazinylmethyl-bis(4-F-Ph) Methoxy -OH, -OCH3, piperazine, F
Compound 14 () Naphthalenol Thieno[2,3-d]pyrimidinylamino None -OH, thienopyrimidine

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